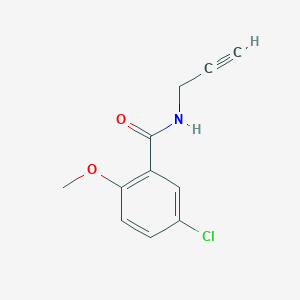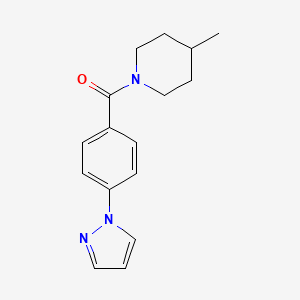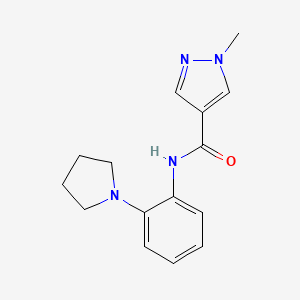
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide, also known as Tropisetron, is a potent and selective 5-HT3 receptor antagonist. It is widely used in scientific research to investigate the role of 5-HT3 receptors in various physiological and pathological processes.
Wirkmechanismus
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide acts as a competitive antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous system. By blocking the activation of the 5-HT3 receptor, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide can modulate the release of various neurotransmitters and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, and affect various physiological and pathological processes, such as pain, anxiety, depression, and nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has several advantages for lab experiments. It is a potent and selective 5-HT3 receptor antagonist, which allows for specific modulation of the 5-HT3 receptor. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide is also readily available and relatively inexpensive. However, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide also has some off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide. One direction is to investigate the role of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate the potential use of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide as a modulator of the gut-brain axis, which may have implications for the treatment of gastrointestinal disorders. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide on neurotransmitter release and physiological and pathological processes.
Synthesemethoden
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with propargylamine in the presence of a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with acetic anhydride to obtain the final product, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has been extensively used in scientific research to investigate the role of 5-HT3 receptors in various physiological and pathological processes. It has been shown to have antiemetic, analgesic, anxiolytic, and antidepressant effects. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h1,4-5,7H,6H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBYIQFDPEWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)
![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)
![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)

![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)
